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molecular formula C8H8BrNO2 B1287733 (4-Amino-3-bromophenyl)acetic acid CAS No. 66955-75-7

(4-Amino-3-bromophenyl)acetic acid

Cat. No. B1287733
M. Wt: 230.06 g/mol
InChI Key: LGUKTYAEODCQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04239901

Procedure details

30.5 g (0.112 mole) of 4-acetamido-3-bromophenylacetic acid are heated to 100° C. in 100 ml of 6 N hydrochloric acid until a clear solution forms, and the mixture is subsequently kept at 110° C. for one hour. Cooling is effected, followed by rendering alkaline with a solution of sodium hydroxide and acidifying with glacial acetic acid. The thus-formed flocculent precipitate is suction filtered, washed with water and dried to obtain 23.5 g (91.4% of theory) of 4-amino-3-bromophenylacetic acid (m.p. 139° to 140° C.).
Name
4-acetamido-3-bromophenylacetic acid
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([OH:14])=[O:13])=[CH:7][C:6]=1[Br:15])(=O)C.[OH-].[Na+].C(O)(=O)C>Cl>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([OH:14])=[O:13])=[CH:7][C:6]=1[Br:15] |f:1.2|

Inputs

Step One
Name
4-acetamido-3-bromophenylacetic acid
Quantity
30.5 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)CC(=O)O)Br
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CC(=O)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 91.4%
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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